molecular formula C11H16BrN B1275259 N-(4-bromobenzyl)butan-2-amine CAS No. 59513-66-5

N-(4-bromobenzyl)butan-2-amine

Cat. No.: B1275259
CAS No.: 59513-66-5
M. Wt: 242.16 g/mol
InChI Key: BBPAAXNPAVJXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-bromobenzyl)butan-2-amine (NBB) is an organic compound with a distinctive chemical structure consisting of a four-carbon chain with an amine group at one end, and a bromobenzyl group at the other. NBB is a versatile reagent used in a variety of laboratory and industrial applications, including synthesis, biochemistry, and drug discovery. It is a unique compound with unique properties that make it a valuable tool for scientific research.

Scientific Research Applications

  • Synthesis and Analysis of Phenylethanolamine A : N-(4-bromobenzyl)butan-2-amine has been used as a starting material in the synthesis of phenylethanolamine A, a beta-agonist. This synthesis involves a series of reactions including SN2 reactions, hydrolysis, and amination. The process has been optimized for conditions such as reaction temperature and time. A high-performance liquid chromatography (HPLC) method was also developed for the analysis of phenylethanolamine A (Wang Tongtong et al., 2017).

  • Regioselective Synthesis in Organic Chemistry : This compound has been employed in the regioselective synthesis of Chromeno[4,3‐c] isoquinolin‐11‐ones. This process involves treating 4‐tosyloxycoumarins with N‐methyl,N‐(2‐bromobenzyl)amine in refluxing ethanol, followed by radical cyclization to yield the target compounds (Majumdar & Sarkar, 2004).

  • Synthesis of Amaryllidacaea Alkaloids : It has been used in the synthesis of various alkaloids. For example, N-(2-bromo-4,5-dimethoxybenzyl)-N-(2′-β-hydroxyethylphenyl)amine has been used to generate β-4-phenanthridinylethyl alcohol, leading to the creation of assoanine and other alkaloids (Rosa et al., 1997).

  • Antimicrobial Activity Studies : Another significant application is in the synthesis of novel triazol derivatives, which have been evaluated for antimicrobial activities against various bacterial and fungal strains. This synthesis involved the reaction of 2-(4-bromobenzyl)-5-(thiophen-2-yl)-1,3,4-oxadiazole with different primary amines (Kaneria et al., 2016).

Safety and Hazards

While specific safety and hazard information for “N-(4-bromobenzyl)butan-2-amine” was not found, aromatic amines, in general, can significantly harm human health and the environment. They can cause severe skin burns, eye damage, and respiratory irritation .

Properties

IUPAC Name

N-[(4-bromophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPAAXNPAVJXOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405891
Record name N-(4-bromobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59513-66-5
Record name N-(4-bromobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.